Cas no 1016493-39-2 (2-(3-Bromo-phenyl)-N-hydroxy-acetamidine)

2-(3-Bromo-phenyl)-N-hydroxy-acetamidine is a brominated aromatic acetamidine derivative with applications in organic synthesis and medicinal chemistry. Its structure features a 3-bromophenyl group attached to an N-hydroxy-acetamidine moiety, making it a versatile intermediate for constructing more complex molecules. The bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, while the N-hydroxy-acetamidine group can serve as a chelating ligand or precursor for heterocyclic compounds. This compound is particularly useful in the development of pharmacologically active molecules, including enzyme inhibitors and metal-binding agents. Its stability and well-defined reactivity profile make it a valuable tool for researchers in synthetic and bioorganic chemistry.
2-(3-Bromo-phenyl)-N-hydroxy-acetamidine structure
1016493-39-2 structure
Product Name:2-(3-Bromo-phenyl)-N-hydroxy-acetamidine
CAS No:1016493-39-2
MF:C8H9BrN2O
MW:229.073860883713
MDL:MFCD11616977
CID:3166540
PubChem ID:20117338
Update Time:2025-11-02

2-(3-Bromo-phenyl)-N-hydroxy-acetamidine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Bromo-phenyl)-N-hydroxy-acetamidine
    • 2-(3-Bromophenyl)-N-hydroxyacetimidamide
    • STL370335
    • MFCD09816907
    • AKOS000156174
    • CS-0037376
    • 1016493-39-2
    • EN300-73155
    • BENZENEETHANIMIDAMIDE,3-BROMO-N-HYDROXY-
    • (Z)-2-(3-BROMOPHENYL)-N'-HYDROXYETHANIMIDAMIDE
    • AS-64612
    • 2-(3-bromophenyl)-N'-hydroxyethanimidamide
    • (1Z)-2-(3-bromophenyl)-N'-hydroxyethanimidamide
    • MDL: MFCD11616977
    • Inchi: 1S/C8H9BrN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
    • InChI Key: XCQACIIZCQFPRV-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C/C(=N/O)/N

Computed Properties

  • Exact Mass: 227.98983Da
  • Monoisotopic Mass: 227.98983Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 58.6Ų

2-(3-Bromo-phenyl)-N-hydroxy-acetamidine Pricemore >>

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2-(3-Bromo-phenyl)-N-hydroxy-acetamidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1016493-39-2)2-(3-Bromo-phenyl)-N-hydroxy-acetamidine
Order Number:A989599
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:49
Price ($):2308.0
Email:sales@amadischem.com

Additional information on 2-(3-Bromo-phenyl)-N-hydroxy-acetamidine

Comprehensive Guide to 2-(3-Bromo-phenyl)-N-hydroxy-acetamidine (CAS No. 1016493-39-2): Properties, Applications, and Market Insights

2-(3-Bromo-phenyl)-N-hydroxy-acetamidine (CAS No. 1016493-39-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This brominated phenyl derivative is particularly notable for its role as a key intermediate in the synthesis of various bioactive molecules. With the increasing demand for small molecule inhibitors and enzyme modulators, compounds like 2-(3-Bromo-phenyl)-N-hydroxy-acetamidine are becoming indispensable in drug discovery pipelines.

The molecular structure of 2-(3-Bromo-phenyl)-N-hydroxy-acetamidine features a bromine substituent at the meta-position of the phenyl ring, which enhances its reactivity in cross-coupling reactions. This characteristic makes it valuable for palladium-catalyzed reactions, a hot topic in modern synthetic chemistry. Researchers are particularly interested in how this compound can be utilized to create novel heterocyclic compounds, which are frequently searched terms in chemical databases and AI-powered research tools.

In pharmaceutical applications, 2-(3-Bromo-phenyl)-N-hydroxy-acetamidine serves as a precursor for hydroxamic acid derivatives, compounds known for their HDAC inhibitor properties. This connection to epigenetic therapeutics—a trending topic in cancer research—makes this compound particularly relevant. Recent studies indexed in major scientific search engines highlight its potential in developing targeted therapies for various diseases, aligning with the growing interest in precision medicine approaches.

The compound's physicochemical properties include a molecular weight of 229.07 g/mol and moderate solubility in polar organic solvents. These characteristics are frequently queried in chemical property databases, reflecting user interest in practical handling information. Its stability under standard laboratory conditions makes it suitable for various organic synthesis protocols, another highly searched term among chemistry professionals and students.

Market analysis shows increasing demand for 2-(3-Bromo-phenyl)-N-hydroxy-acetamidine from contract research organizations and pharmaceutical developers. This trend correlates with the rise in drug discovery outsourcing, a popular search term in business intelligence platforms. The compound's commercial availability in various purity grades (typically 95-98%) meets diverse research needs, from initial screening to scale-up processes.

From a synthetic chemistry perspective, 2-(3-Bromo-phenyl)-N-hydroxy-acetamidine offers multiple advantages. Its bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the N-hydroxyacetamidine moiety provides opportunities for further functionalization. These features are frequently discussed in online chemistry forums and educational resources, indicating strong user interest in advanced synthetic methodologies.

Environmental and safety considerations for 2-(3-Bromo-phenyl)-N-hydroxy-acetamidine follow standard laboratory chemical protocols. While not classified as hazardous under normal handling conditions, proper personal protective equipment (PPE) is recommended—a crucial point often searched by laboratory personnel. The compound's material safety data sheet (MSDS) provides comprehensive handling guidelines, another frequently accessed document in research settings.

Recent patent literature reveals growing intellectual property activity surrounding derivatives of 2-(3-Bromo-phenyl)-N-hydroxy-acetamidine, particularly in areas of inflammatory disease treatment and metabolic disorder management. These applications align with current healthcare trends and frequently appear in scientific search queries. The compound's versatility in medicinal chemistry makes it a valuable asset for pharmaceutical innovation.

Analytical characterization of 2-(3-Bromo-phenyl)-N-hydroxy-acetamidine typically involves HPLC analysis, mass spectrometry, and NMR spectroscopy—techniques that dominate search volumes in analytical chemistry topics. Quality control specifications for research-grade material usually require ≥95% purity by HPLC, a standard that meets most drug discovery requirements.

The future outlook for 2-(3-Bromo-phenyl)-N-hydroxy-acetamidine appears promising, with potential applications expanding into chemical biology probes and diagnostic agent development. These emerging uses correspond to increasing search trends in translational research methodologies. As the scientific community continues to explore its potential, this compound remains an important tool in advancing molecular medicine and therapeutic innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1016493-39-2)2-(3-Bromo-phenyl)-N-hydroxy-acetamidine
A989599
Purity:99%
Quantity:5g
Price ($):2308.0
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